![molecular formula C10H17N3O2 B14287370 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate CAS No. 115019-26-6](/img/structure/B14287370.png)
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties It is a diazonium compound, which means it contains a diazonium group (-N₂⁺) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate typically involves the diazotization of an amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor: The starting material, usually a secondary amine such as diisopropylamine, is prepared through standard amine synthesis methods.
Diazotization Reaction: The amine precursor is treated with nitrous acid (HNO₂) under acidic conditions to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) are used under mild conditions.
Major Products Formed
Substitution Reactions: Halogenated compounds, hydroxylated compounds, or substituted amines.
Coupling Reactions: Azo compounds with vibrant colors, used in dyes and pigments.
Reduction Reactions: Secondary amines.
Aplicaciones Científicas De Investigación
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate involves the reactivity of the diazonium group. The diazonium ion is highly electrophilic and can react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropylamine: A secondary amine used as a precursor in the synthesis of the target compound.
Azo Compounds: Formed through coupling reactions with diazonium compounds, known for their vibrant colors and use in dyes.
Other Diazonium Compounds: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate is unique due to its specific structure, which combines a diazonium group with a diisopropylamino moiety
Propiedades
Número CAS |
115019-26-6 |
|---|---|
Fórmula molecular |
C10H17N3O2 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-diazo-3-oxo-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H17N3O2/c1-6(2)13(7(3)4)10(15)9(12-11)8(5)14/h6-7H,1-5H3 |
Clave InChI |
DPJIESFRXWNTPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C(=[N+]=[N-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
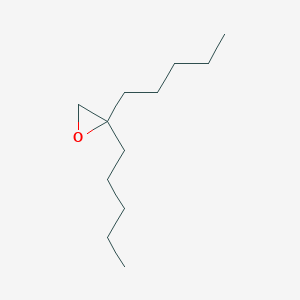
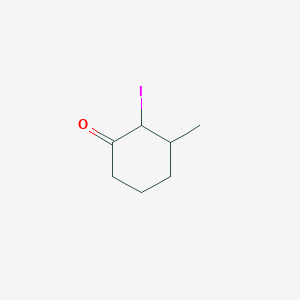
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
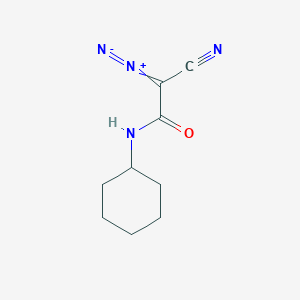
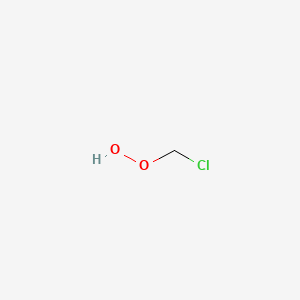
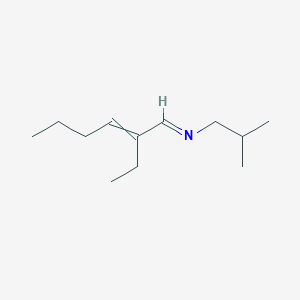

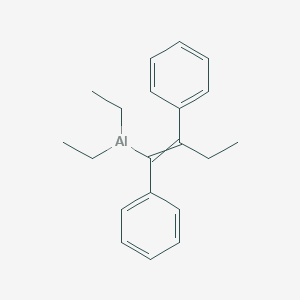
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)

